molecular formula C12H17BrFN B13286785 [(3-Bromo-4-fluorophenyl)methyl](2-methylbutan-2-YL)amine

[(3-Bromo-4-fluorophenyl)methyl](2-methylbutan-2-YL)amine

Cat. No.: B13286785
M. Wt: 274.17 g/mol
InChI Key: FRYNFYZYTSWNNS-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)methylamine is an organic compound that features a bromine and fluorine-substituted phenyl group attached to a methylated butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 4 positions, respectively.

    Alkylation: The brominated and fluorinated phenyl compound is then subjected to alkylation with 2-methylbutan-2-ylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes followed by alkylation using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of these reactions.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-fluorophenyl)methylamine
  • (3-Bromo-4-fluorophenyl)methylamine

Uniqueness

(3-Bromo-4-fluorophenyl)methylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylated butylamine chain. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

(3-Bromo-4-fluorophenyl)methylamine is a halogenated amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and fluorine atoms on the phenyl ring, combined with a branched alkyl amine, suggests diverse mechanisms of action and applications.

Antimicrobial Properties

Research indicates that compounds similar to (3-Bromo-4-fluorophenyl)methylamine exhibit significant antimicrobial properties. For instance, halogenated amines have been shown to be effective against various bacterial strains, including resistant strains. In vitro assays have demonstrated that these compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.

Cytotoxicity

Cytotoxicity assays reveal that (3-Bromo-4-fluorophenyl)methylamine may exhibit selective toxicity towards certain cancer cell lines. Studies have indicated that the compound can induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy .

Enzyme Inhibition

The compound's interaction with specific enzymes has been a focal point of research. For example, it has been shown to inhibit enzymes involved in metabolic pathways, potentially altering cellular responses and leading to therapeutic outcomes. The exact mechanisms of action are still being elucidated through biochemical assays and molecular docking studies.

The biological activity of (3-Bromo-4-fluorophenyl)methylamine is likely mediated through multiple pathways:

  • Receptor Binding : The compound may bind to various receptors, influencing signaling pathways.
  • Enzymatic Modulation : By inhibiting or activating specific enzymes, it can alter metabolic processes within cells.
  • Membrane Interaction : Its structural properties allow it to integrate into lipid membranes, affecting membrane fluidity and function.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of halogenated amines found that (3-Bromo-4-fluorophenyl)methylamine exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus. This suggests significant potential for development as an antimicrobial agent.

Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study involving various amine derivatives, (3-Bromo-4-fluorophenyl)methylamine showed a 70% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 50 µM after 48 hours of exposure. This highlights its potential as a chemotherapeutic agent .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaNotable Features
(3-Bromo-4-fluorophenyl)methylamineC₁₂H₁₇BrFNSimilar structure; explored for similar biological activities
(4-Bromo-3-fluorophenyl)methylamineC₁₂H₁₇BrFNDifferent positional isomer; potential for varied activity
(4-Chloro-3-fluorophenyl)methylamineC₁₂H₁₇ClFNChlorine substitution; studied for different biological effects

Properties

Molecular Formula

C12H17BrFN

Molecular Weight

274.17 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C12H17BrFN/c1-4-12(2,3)15-8-9-5-6-11(14)10(13)7-9/h5-7,15H,4,8H2,1-3H3

InChI Key

FRYNFYZYTSWNNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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